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Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B3426958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
amino-5-hydroxypyridine (CAS: 55717-46-9), a valuable pyridine derivative in medicinal

chemistry and materials science. The document details expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental

protocols for their acquisition.

Molecular Structure and Spectroscopic Overview
2-Amino-5-hydroxypyridine (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) can exist in tautomeric

forms, primarily the hydroxy-pyridine form and the pyridone form. The spectroscopic data

presented will reflect the predominant tautomer under typical analytical conditions. In polar

solvents, pyridone-like structures are often favored[1].

The structural elucidation of 2-amino-5-hydroxypyridine relies on a combination of

spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) provides detailed information about

the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups,

and mass spectrometry confirms the molecular weight and provides fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure.

Due to the limited availability of published experimental spectra for 2-amino-5-
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hydroxypyridine, the following tables summarize the expected chemical shifts (δ) in ppm,

based on data from analogous pyridine derivatives such as 2-aminopyridine, 3-

hydroxypyridine, and 2-pyridone[2][3].

¹H NMR Data (Expected)
Solvent: DMSO-d₆

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Expected Coupling
Constant (J, Hz)

H-3 6.8 - 7.0 Doublet (d) J ≈ 8.5

H-4 6.2 - 6.4
Doublet of Doublets

(dd)
J ≈ 8.5, 2.5

H-6 7.3 - 7.5 Doublet (d) J ≈ 2.5

-NH₂ 5.0 - 5.5 Broad Singlet (br s) -

| -OH | 8.5 - 9.5 | Broad Singlet (br s) | - |

¹³C NMR Data (Expected)
Solvent: DMSO-d₆

Carbon Expected Chemical Shift (δ, ppm)

C-2 158 - 162

C-3 120 - 125

C-4 110 - 115

C-5 145 - 150

| C-6 | 135 - 140 |

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule. The solid-

state spectrum is typically acquired.

IR Absorption Data (Expected)
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3450 - 3300 Strong, Broad O-H and N-H stretching

3200 - 3000 Medium Aromatic C-H stretching

~1640 Strong
C=O stretching (from pyridone

tautomer)

1600 - 1450 Medium-Strong
Aromatic C=C and C=N

stretching

1250 - 1180 Strong C-O stretching

850 - 750 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. Electron Impact (EI) is a common ionization method for such molecules.

MS Data (Expected)
m/z Relative Intensity Assignment

110 High [M]⁺ (Molecular Ion)

82 Medium [M - CO]⁺

81 Medium [M - HCN]⁺

54 Medium Further fragmentation

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
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NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 2-amino-5-hydroxypyridine.[4]

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.[4] DMSO-d₆ is often chosen for its

ability to dissolve polar compounds and to allow for the observation of exchangeable protons

(-OH, -NH₂).

Homogenization: Cap the tube and gently invert it several times to ensure the solution is

homogeneous.[4]

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.[4]

Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the

deuterium signal from the solvent to "lock" the magnetic field. Perform automated or manual

shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp

peaks.[4]

Data Acquisition:

Experiment: A standard one-dimensional proton pulse-acquire experiment is typically

sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is standard.

Temperature: Maintain a constant temperature, usually 298 K (25 °C).[4]

Scans: Acquire a suitable number of scans (e.g., 16 for ¹H, 1024 or more for ¹³C) to

achieve an adequate signal-to-noise ratio.[4]

Relaxation Delay: Set a relaxation delay (e.g., 1-5 seconds) to allow nuclear spins to

return to equilibrium between pulses.[4]

Data Processing:

Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
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Apply a baseline correction algorithm to produce a flat baseline.[4]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate signals to determine the relative number of protons for each resonance.[4]

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation: Place approximately 10-20 mg of solid 2-amino-5-hydroxypyridine
into a small vial.[5]

Solubilization: Add a few drops of a volatile solvent (e.g., methanol or acetone) to completely

dissolve the solid.[5]

Film Deposition: Using a pipette, place a drop of this solution onto the surface of a clean, dry

salt plate (e.g., KBr or NaCl).[5]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid compound on the plate. If the resulting spectrum is too weak, another drop of the

solution can be added and dried.[5]

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

Background Scan: First, run a background spectrum with an empty sample compartment or

a clean salt plate.

Sample Scan: Run the sample scan to obtain the infrared spectrum. The instrument software

will automatically ratio the sample spectrum against the background.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid sample (typically sub-milligram)

into the mass spectrometer, often via a direct insertion probe.[6] The sample is heated in a

high-vacuum environment to induce vaporization.[6]

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a

positively charged molecular ion ([M]⁺).[7]
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Fragmentation: The high energy of the molecular ion often causes it to break apart into

smaller, charged fragments.[6][7]

Mass Analysis: The ions (molecular ion and fragments) are accelerated through charged

plates and deflected by a magnetic or electric field in the mass analyzer. The degree of

deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[6][7]

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.[7]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 2-amino-5-hydroxypyridine.
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2-Amino-5-hydroxypyridine
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Caption: Workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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